(S)-1-(o-Tolyl)propan-1-amine
Overview
Description
(S)-1-(o-Tolyl)propan-1-amine is a chiral amine compound with the molecular formula C10H15N It is characterized by the presence of a tolyl group (a benzene ring with a methyl substituent) attached to the alpha carbon of a propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(o-Tolyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available o-tolualdehyde.
Reductive Amination: The key step involves the reductive amination of o-tolualdehyde with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography may be employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer without the need for resolution steps.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(o-Tolyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
(S)-1-(o-Tolyl)propan-1-amine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Materials Science: Utilized in the development of chiral materials and catalysts.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (S)-1-(o-Tolyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways. For example, it may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(o-Tolyl)propan-1-amine: The enantiomer of (S)-1-(o-Tolyl)propan-1-amine, with similar chemical properties but different biological activity.
1-(p-Tolyl)propan-1-amine: A structural isomer with the methyl group in the para position, leading to different reactivity and applications.
1-(m-Tolyl)propan-1-amine: Another structural isomer with the methyl group in the meta position, affecting its chemical behavior.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(1S)-1-(2-methylphenyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVWDJZZWESY-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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